6-bromo-2-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide
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Overview
Description
6-BROMO-2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines a quinoline core with various substituents, including a bromo group, a dimethylphenyl group, and a furan-2-ylmethyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available starting materials. The key steps include:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with an aromatic aldehyde in the presence of a base.
Introduction of the Bromo Group: The bromo group can be introduced via bromination of the quinoline core using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Attachment of the Dimethylphenyl Group: The dimethylphenyl group can be introduced through a Friedel-Crafts alkylation reaction using a suitable dimethylphenyl derivative and a Lewis acid catalyst.
Attachment of the Furan-2-ylmethyl Group: The furan-2-ylmethyl group can be introduced via a nucleophilic substitution reaction using a furan-2-ylmethyl halide and a suitable base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the quinoline core or the bromo group, potentially leading to dehalogenation or hydrogenation products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Dehalogenated or hydrogenated quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
6-BROMO-2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Chemical Biology: The compound can serve as a tool to investigate the mechanisms of action of related compounds.
Industrial Applications: It may have applications in the development of new materials or as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of 6-BROMO-2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The quinoline core is known to interact with various biological targets, and the presence of the bromo, dimethylphenyl, and furan-2-ylmethyl groups may enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid: This compound shares the quinoline core and bromo group but lacks the furan-2-ylmethyl group.
4-Bromo-2,3-dimethylphenyl(methyl)sulfane: This compound has a similar dimethylphenyl group but differs in the presence of a sulfane group instead of the quinoline core.
Uniqueness
6-BROMO-2-(3,4-DIMETHYLPHENYL)-N-[(FURAN-2-YL)METHYL]QUINOLINE-4-CARBOXAMIDE is unique due to its combination of a quinoline core with a bromo group, a dimethylphenyl group, and a furan-2-ylmethyl group. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H19BrN2O2 |
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Molecular Weight |
435.3 g/mol |
IUPAC Name |
6-bromo-2-(3,4-dimethylphenyl)-N-(furan-2-ylmethyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C23H19BrN2O2/c1-14-5-6-16(10-15(14)2)22-12-20(19-11-17(24)7-8-21(19)26-22)23(27)25-13-18-4-3-9-28-18/h3-12H,13H2,1-2H3,(H,25,27) |
InChI Key |
QRMFBZAHLUHPKF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)NCC4=CC=CO4)C |
Origin of Product |
United States |
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